3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
描述
The compound 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-fluorophenyl-substituted piperazine ring at the 3-position and a 2-methoxyphenyl group at the 1-position. The molecular formula is inferred as C₂₁H₂₁FN₃O₃, with a molecular weight of 381.45 g/mol . 3-methoxy substitution) distinguishes it from analogs like the compound in .
属性
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOVTBHGWBDFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected and cyclized to form piperazinopyrrolidinones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
Key Observations :
- The target compound’s 2-methoxyphenyl group may enhance lipophilicity compared to 3-methoxy analogs () .
- Yields for analogs vary widely (41.7–93.8%), suggesting synthetic challenges dependent on substituent complexity .
Pharmacological Activity
Table 2: Pharmacological Profile Comparison
Key Observations :
- Piperazine-linked pyrrolidine-2,5-diones exhibit diverse activities: anticonvulsant (), antinociceptive (), and sedative effects () .
- The target compound’s 4-fluorophenylpiperazinyl group may modulate serotonin or dopamine receptor affinity, analogous to antipsychotic agents, though direct evidence is lacking.
- Positional isomerism (e.g., 2-methoxy vs. 3-methoxy) could influence metabolic stability and target engagement .
Physicochemical Properties
- Lipophilicity: The 2-methoxyphenyl group may increase logP compared to non-substituted analogs, affecting blood-brain barrier penetration.
- Melting Points : Analogs with indolyl groups () show higher melting points (178–204°C) due to hydrogen bonding, whereas the target compound’s melting point is unreported .
生物活性
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is often associated with various pharmacological effects, including neuropharmacological and anti-cancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.41 g/mol. The structure includes a pyrrolidine ring fused with a piperazine and fluorophenyl groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H23FN2O |
| Molecular Weight | 342.41 g/mol |
| LogP | 3.514 |
| Polar Surface Area | 42.093 Ų |
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling pathways. The fluorophenyl and piperazine moieties enhance binding affinity to specific receptors, potentially modulating their activity.
Key Mechanisms:
- Serotonin Receptor Modulation : The piperazine structure is known to interact with serotonin receptors (5-HT), influencing mood and anxiety levels.
- Dopamine Receptor Interaction : The compound may also exhibit affinity for dopamine receptors, which are crucial in the treatment of neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer progression and inflammation.
Biological Activity Profile
Research has indicated that this compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have demonstrated its potential to inhibit tumor cell proliferation.
- Neuroprotective Effects : It has shown promise in models of neurodegeneration, likely through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Studies : A study published in Bioorganic & Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Neuropharmacological Evaluation : Research conducted by MDPI assessed the effects of similar compounds on serotonin receptor binding. The findings suggested that modifications in the piperazine moiety could enhance receptor affinity and selectivity .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases .
常见问题
Q. What are the critical steps in synthesizing 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione?
The synthesis involves three key stages: (1) Preparation of the pyrrolidine-2,5-dione core via cyclization of maleic anhydride derivatives, (2) Functionalization of the piperazine ring with a 4-fluorophenyl group using nucleophilic substitution or coupling reactions, and (3) Introduction of the 2-methoxyphenyl substituent via alkylation or amidation. Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) is critical for achieving yields >70%. For example, anhydrous DMF at 80°C enhances piperazine coupling efficiency .
Q. Which analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ ~3.8 ppm for methoxy protons, δ ~6.9-7.2 ppm for aromatic protons).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks (m/z ~383.1645 for [M+H]⁺) and fragmentation patterns.
- X-ray crystallography : For absolute stereochemical assignment, particularly if chiral centers are present in derivatives .
Q. How does the compound interact with neurotransmitter receptors?
The fluorophenyl-piperazine moiety exhibits high affinity for serotonin (5-HT₁A) and dopamine D₂/D₃ receptors, as shown in radioligand binding assays (IC₅₀ values <100 nM). The 2-methoxyphenyl group enhances lipophilicity, facilitating blood-brain barrier penetration. Functional assays (e.g., cAMP inhibition for D₂ receptors) confirm partial agonist/antagonist activity, depending on substituent modifications .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize receptor selectivity?
Systematic SAR involves:
- Piperazine substituent variation : Replacing 4-fluorophenyl with bulkier groups (e.g., 4-trifluoromethyl) increases D₂ receptor selectivity by 3-fold.
- Pyrrolidine core modification : Introducing sp³-hybridized carbons at positions 3 and 4 reduces off-target binding to α₁-adrenergic receptors.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in receptor homology models (e.g., 5-HT₁A GPCR). Validate with mutagenesis studies (e.g., Ser193Ala in 5-HT₁A disrupts hydrogen bonding) .
Q. How to resolve contradictory data on its pharmacokinetic (PK) properties?
Contradictions in bioavailability (e.g., 15% in rats vs. 40% in primates) may arise from species-specific metabolism. Mitigation strategies:
- In vitro microsomal assays : Compare hepatic clearance rates across species using CYP3A4/CYP2D6 inhibitors.
- Isotope labeling : Track metabolite formation via ¹⁴C-labeled compound in plasma samples.
- Physiologically based pharmacokinetic (PBPK) modeling : Adjust for interspecies differences in enzyme expression and blood flow rates .
Q. What experimental designs minimize variability in neuropharmacological assays?
Implement factorial design (DoE) to control variables:
- Factors : Dose (1–10 mg/kg), administration route (oral vs. intraperitoneal), and animal strain (Sprague-Dawley vs. Wistar rats).
- Responses : Behavioral endpoints (e.g., forced swim test immobility time) and receptor occupancy (PET imaging).
- Statistical tools : ANOVA with post-hoc Tukey tests to identify significant interactions (p < 0.01). Replicate studies ≥3 times to ensure reproducibility .
Methodological Challenges and Solutions
Q. How to address poor aqueous solubility in in vivo studies?
- Co-solvent systems : Use 10% DMSO + 5% Tween-80 in saline for intravenous formulations.
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility from <10 µg/mL to >200 µg/mL.
- Prodrug derivatization : Introduce phosphate esters at the pyrrolidine carbonyl group, cleaved in vivo by alkaline phosphatase .
Q. What strategies validate target engagement in complex biological systems?
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with receptors. Detect labeled proteins via Western blot or mass spectrometry.
- Thermal shift assay : Monitor receptor melting temperature (Tm) shifts (±2°C) using differential scanning fluorimetry (DSF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
